1-(6-Methoxy-2-naphthyl)ethanol

Description

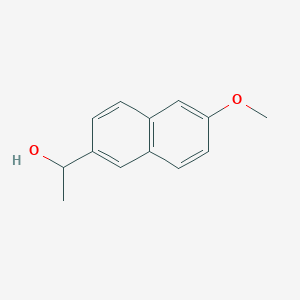

Structure

3D Structure

Properties

IUPAC Name |

1-(6-methoxynaphthalen-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2/c1-9(14)10-3-4-12-8-13(15-2)6-5-11(12)7-10/h3-9,14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUVJWFRUESFCCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77301-42-9 | |

| Record name | 1-(6-Methoxy-2-naphthyl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77301-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(6-Methoxynaphthalen-2-yl)ethanol, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077301429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(6-methoxynaphthalen-2-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(6-METHOXYNAPHTHALEN-2-YL)ETHANOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6731350NR3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: 1-(6-Methoxy-2-naphthyl)ethanol (CAS 77301-42-9)

Document ID: MGNE-77301429-WG Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 1-(6-Methoxy-2-naphthyl)ethanol (CAS: 77301-42-9), a critical chemical intermediate and a known impurity, metabolite, and photo-degradation product of the non-steroidal anti-inflammatory drug (NSAID) Naproxen.[1][2][3] This guide covers its chemical and physical properties, detailed experimental protocols for its synthesis and analytical detection, and its relationship with the parent drug, Naproxen. All quantitative data is presented in structured tables, and key processes are visualized using workflow diagrams to support research and development activities.

Chemical Identity and Physical Properties

This compound is recognized in pharmaceutical contexts primarily as Naproxen Impurity K.[2][4][5] Its structure features a naphthalene (B1677914) core with a methoxy (B1213986) group at the 6-position and a 1-hydroxyethyl group at the 2-position. This compound is a racemic mixture.

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference(s) |

| CAS Number | 77301-42-9 | [4] |

| IUPAC Name | 1-(6-methoxynaphthalen-2-yl)ethanol | [2] |

| Synonyms | (1RS)-1-(6-Methoxy-2-naphthyl)ethanol, Naproxen Impurity K, 6-Methoxy-α-methyl-2-naphthalenemethanol, 2-(1-Hydroxyethyl)-6-methoxynaphthalene | [2][4][6] |

| Molecular Formula | C₁₃H₁₄O₂ | [4] |

| Molecular Weight | 202.25 g/mol | [2][4] |

| Appearance | White to off-white powder or crystals | [1][6] |

| Melting Point | 109.0 - 115.0 °C | [7] |

| Solubility | Soluble in DMSO, DMF, ethanol, chloroform, acetone, dichloromethane, ethyl acetate (B1210297). Insoluble in water. | [1][8][9] |

| Storage & Stability | Stable for at least 2 years when stored at +4°C, protected from light and moisture. | [1] |

Relationship to Naproxen

This compound is a key intermediate in certain synthetic routes to Naproxen. Specifically, the asymmetric carbonylation of 1-(6'-methoxy-2'-naphthyl)ethanol can be a critical step in the stereoselective synthesis of (S)-Naproxen.[10] It is also classified as a known impurity in Naproxen drug substance and can form as a photo-degradation product.[1] Its presence and quantification are critical for the quality control and stability testing of Naproxen formulations.

Experimental Protocols

Synthesis Protocol: Reduction of 2-Acetyl-6-methoxynaphthalene

This protocol describes a standard laboratory procedure for the synthesis of this compound by the reduction of its corresponding ketone precursor using sodium borohydride (B1222165).

Objective: To synthesize this compound.

Materials:

-

2-Acetyl-6-methoxynaphthalene

-

Sodium borohydride (NaBH₄)

-

Ethanol (absolute)

-

Deionized water

-

6M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

250 mL round-bottom flask, magnetic stirrer, stirring bar, ice bath, separatory funnel, rotary evaporator, filtration apparatus.

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 5.0 g of 2-Acetyl-6-methoxynaphthalene in 100 mL of absolute ethanol. Stir the mixture at room temperature until the starting material is fully dissolved.

-

Addition of Reducing Agent: Cool the flask in an ice-water bath. Slowly add 1.0 g of sodium borohydride to the stirred solution in small portions over a period of 15-20 minutes. Caution: Hydrogen gas is evolved.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 7:3 Hexane:Ethyl Acetate until the starting ketone spot has disappeared.

-

Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully add 50 mL of deionized water to quench the excess sodium borohydride.

-

Acidification: Acidify the mixture to pH ~2 by the dropwise addition of 6M HCl to decompose the borate (B1201080) complex.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with 50 mL of deionized water and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent such as ethanol/water or toluene (B28343) to yield the final product as a white crystalline solid.

Analytical Protocol: HPLC Method for Impurity Profiling

This protocol provides a general framework for the detection and quantification of this compound (Naproxen Impurity K) in Naproxen drug substance. This method is based on typical reversed-phase HPLC conditions for Naproxen impurity analysis.

Objective: To detect and quantify this compound in a Naproxen sample.

Instrumentation & Materials:

-

High-Performance Liquid Chromatography (HPLC) system with UV detector.

-

YMC-Pack ODS-A (250 x 4.6 mm, 5 µm) column or equivalent C18 stationary phase.

-

Reference standard of this compound.

-

Naproxen drug sample for analysis.

-

Acetonitrile (B52724) (HPLC grade).

-

Ammonium (B1175870) acetate (reagent grade).

-

Acetic acid (reagent grade).

-

Water (HPLC grade).

Chromatographic Conditions:

-

Mobile Phase A: 10 mM Ammonium acetate buffer, pH adjusted to 3.8 with acetic acid.

-

Mobile Phase B: Acetonitrile.

-

Elution Mode: Isocratic.

-

Composition: 45% Mobile Phase A : 55% Mobile Phase B.

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: Ambient (~25 °C).

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

Procedure:

-

Buffer Preparation: Prepare a 10 mM solution of ammonium acetate in HPLC grade water. Adjust the pH to 3.8 using glacial acetic acid. Filter through a 0.45 µm filter.

-

Mobile Phase Preparation: Mix the buffer (Mobile Phase A) and acetonitrile (Mobile Phase B) in a 45:55 v/v ratio. Degas the solution before use.

-

Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of 100 µg/mL. Prepare a series of working standards (e.g., 0.25 - 5 µg/mL) by diluting the stock solution.

-

Sample Solution Preparation: Accurately weigh and dissolve the Naproxen drug sample in the mobile phase to a final concentration of 500 µg/mL.

-

Analysis: Equilibrate the HPLC column with the mobile phase for at least 30 minutes. Inject the standard solutions to generate a calibration curve. Inject the sample solution to determine the concentration of the impurity.

Spectroscopic and Analytical Data

The identity and purity of this compound are confirmed through various spectroscopic techniques.

Table 2: Key Spectroscopic Data

| Technique | Data | Reference(s) |

| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺): m/z 202 (Calculated: 202.10) Key Fragments (m/z): 187 (loss of -CH₃), 184 (loss of H₂O), 171 (loss of -CH₂OH), 159, 128, 115 | [4] |

| ¹H-NMR (Predicted) | Solvent: CDCl₃ δ (ppm): ~7.7 (m, 3H, Ar-H), ~7.4 (m, 1H, Ar-H), ~7.1 (m, 2H, Ar-H), ~5.0 (q, 1H, -CH(OH)-), ~3.9 (s, 3H, -OCH₃), ~2.0 (d, 1H, -OH), ~1.6 (d, 3H, -CH₃) | |

| ¹³C-NMR (Predicted) | Solvent: CDCl₃ δ (ppm): ~158 (Ar-C-O), ~141 (Ar-C), ~134 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~126 (Ar-CH), ~124 (Ar-CH), ~119 (Ar-CH), ~106 (Ar-CH), ~70 (-CH(OH)-), ~55 (-OCH₃), ~25 (-CH₃) | |

| FTIR (Predicted) | Wavenumber (cm⁻¹): 3600-3200 (broad, O-H stretch), 3100-3000 (C-H stretch, aromatic), 3000-2850 (C-H stretch, aliphatic), 1600-1450 (C=C stretch, aromatic ring), ~1250 (C-O stretch, aryl ether), 1100-1000 (C-O stretch, secondary alcohol) |

Note: Predicted NMR and FTIR data are based on the chemical structure and typical values for the respective functional groups, as specific experimental data is not widely published. This data should be used for guidance and confirmed experimentally.

References

- 1. Transition Metal Complexes of Naproxen: Synthesis, Characterization, Forced Degradation Studies, and Analytical Method Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. modgraph.co.uk [modgraph.co.uk]

- 4. This compound | C13H14O2 | CID 575523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. IR _2007 [uanlch.vscht.cz]

- 9. youtube.com [youtube.com]

- 10. CN112321420A - Naproxen impurity and preparation method thereof - Google Patents [patents.google.com]

molecular weight of 1-(6-Methoxy-2-naphthyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-(6-Methoxy-2-naphthyl)ethanol, a key chemical intermediate and a known impurity in the manufacturing of the non-steroidal anti-inflammatory drug (NSAID), Naproxen. This document details its chemical properties, relevant experimental protocols, and its relationship to major biological signaling pathways.

Core Chemical and Physical Properties

This compound is a secondary alcohol derivative of naphthalene. Its physicochemical properties are critical for its synthesis, detection, and separation in pharmaceutical preparations. The primary quantitative data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₄O₂ | [1] |

| Molecular Weight | 202.25 g/mol | [1][2] |

| CAS Number | 77301-42-9 | [1][2] |

| Appearance | White to off-white powder or crystals | [3] |

| IUPAC Name | 1-(6-methoxynaphthalen-2-yl)ethanol | [2] |

| Synonyms | Naproxen Impurity K, MNE, 6-Methoxy-α-methyl-2-naphthalenemethanol | [2][3] |

Experimental Protocols

Synthesis of this compound

This compound is a critical intermediate in the stereoselective synthesis of (S)-Naproxen.[4] A common synthetic route involves the reduction of the corresponding ketone, 2-acetyl-6-methoxynaphthalene (B28280).

Objective: To synthesize this compound by the reduction of 2-acetyl-6-methoxynaphthalene.

Materials:

-

2-acetyl-6-methoxynaphthalene

-

Sodium borohydride (B1222165) (NaBH₄)

-

Methanol (B129727) (MeOH)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and stir bar

-

Thin-layer chromatography (TLC) plate and developing chamber

Methodology:

-

Dissolve 2-acetyl-6-methoxynaphthalene in a mixture of methanol and dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath to 0°C.

-

Slowly add sodium borohydride to the stirred solution in small portions.

-

Monitor the reaction progress using TLC until the starting material is consumed.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Analytical Determination by High-Performance Liquid Chromatography (HPLC)

As a known impurity of Naproxen, accurate quantification of this compound is essential for quality control in pharmaceutical formulations.

Objective: To develop and validate a Reverse-Phase HPLC (RP-HPLC) method for the simultaneous determination of Naproxen and its impurity, this compound.

Instrumentation and Conditions:

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | YMC-Pack ODS-A (250 x 4.6 mm, 5 µm) or Porous Graphitic Carbon (PGC) |

| Mobile Phase | Acetonitrile and 10 mM Ammonium Acetate buffer (pH 3.8) (550:450 v/v) |

| Flow Rate | 0.8 mL/min |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25°C |

Methodology:

-

Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Prepare a series of working standards by serial dilution to generate a calibration curve.

-

Sample Preparation: Accurately weigh and dissolve the Naproxen drug substance or crushed tablets in the diluent to achieve a known concentration.

-

Chromatographic Run: Inject the standard and sample solutions into the HPLC system.

-

Data Analysis: Identify the peaks based on the retention times of the reference standards. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Biological Context and Signaling Pathways

This compound is primarily significant due to its relationship with Naproxen. Naproxen functions by inhibiting the cyclooxygenase (COX) enzymes, which are central to the inflammatory pathway.

Naproxen is a non-selective inhibitor of both COX-1 and COX-2. These enzymes catalyze the conversion of arachidonic acid to prostaglandins (B1171923) (PGs), which are key mediators of inflammation, pain, and fever. By blocking this conversion, Naproxen exerts its anti-inflammatory, analgesic, and antipyretic effects. While this compound itself is not the active pharmaceutical ingredient, its structural similarity and presence as a precursor and impurity link it directly to the biological action of Naproxen.

Analytical Workflow Visualization

The quality control process for ensuring the purity of Naproxen involves a systematic workflow to detect and quantify impurities like this compound.

References

An In-depth Technical Guide to 1-(6-Methoxy-2-naphthyl)ethanol: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and synthesis of 1-(6-methoxy-2-naphthyl)ethanol, a key intermediate in the production of the non-steroidal anti-inflammatory drug (NSAID) Naproxen. This document details both classical chemical synthesis routes and modern biocatalytic methods, offering a comparative analysis of their respective yields and stereoselectivities. Complete experimental protocols for the synthesis of the precursor 2-acetyl-6-methoxynaphthalene (B28280) and its subsequent reduction are provided. The guide is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development.

Chemical Structure and Properties

This compound is a secondary alcohol with the chemical formula C₁₃H₁₄O₂. Its structure consists of a naphthalene (B1677914) ring system substituted with a methoxy (B1213986) group at the 6-position and an ethanol (B145695) group at the 2-position. The presence of a chiral center at the carbinol carbon gives rise to two enantiomers: (S)-1-(6-methoxy-2-naphthyl)ethanol and (R)-1-(6-methoxy-2-naphthyl)ethanol.

| Property | Value | Reference |

| IUPAC Name | 1-(6-methoxynaphthalen-2-yl)ethanol | [1] |

| Molecular Formula | C₁₃H₁₄O₂ | [1] |

| Molecular Weight | 202.25 g/mol | [1] |

| CAS Number | 77301-42-9 (racemate) | [1][2] |

| Appearance | White to off-white powder or crystals | |

| Melting Point | 107-109 °C | |

| Solubility | Soluble in DMSO, acetone, dichloromethane, ethyl acetate (B1210297). Insoluble in water. |

Synthesis of this compound

The primary route for the synthesis of this compound involves a two-step process: the Friedel-Crafts acylation of 2-methoxynaphthalene (B124790) to form 2-acetyl-6-methoxynaphthalene, followed by the reduction of the ketone to the desired secondary alcohol.

Synthesis of the Precursor: 2-Acetyl-6-methoxynaphthalene

The precursor, 2-acetyl-6-methoxynaphthalene, is synthesized via the Friedel-Crafts acylation of 2-methoxynaphthalene. The regioselectivity of this reaction is highly dependent on the reaction conditions, with the use of nitrobenzene (B124822) as a solvent favoring the formation of the desired 6-acetyl isomer, which is the thermodynamically favored product.[3]

Experimental Protocol: Synthesis of 2-Acetyl-6-methoxynaphthalene [4]

-

Materials:

-

2-Methoxynaphthalene (nerolin)

-

Anhydrous aluminum chloride

-

Acetyl chloride

-

Dry nitrobenzene

-

Chloroform

-

Concentrated hydrochloric acid

-

-

Procedure:

-

In a flask equipped with a stirrer and a dropping funnel, dissolve 43 g (0.32 mole) of anhydrous aluminum chloride in 200 ml of dry nitrobenzene.

-

Add 39.5 g (0.250 mole) of finely ground 2-methoxynaphthalene to the solution.

-

Cool the stirred solution to approximately 5°C in an ice bath.

-

Add 25 g (0.32 mole) of redistilled acetyl chloride dropwise over 15-20 minutes, maintaining the temperature between 10.5 and 13°C.

-

After the addition is complete, continue stirring in the ice bath for 2 hours.

-

Allow the mixture to stand at room temperature for at least 12 hours.

-

Cool the reaction mixture in an ice bath and pour it into a beaker containing 200 g of crushed ice and 100 ml of concentrated hydrochloric acid.

-

Transfer the two-phase mixture to a separatory funnel with 50 ml of chloroform.

-

Separate the organic layer and wash it with three 100-ml portions of water.

-

The crude product can be purified by distillation under vacuum followed by recrystallization from methanol.

-

-

Yield: 45-48% of white, crystalline 2-acetyl-6-methoxynaphthalene.[4]

Reduction of 2-Acetyl-6-methoxynaphthalene

The reduction of the acetyl group in 2-acetyl-6-methoxynaphthalene yields this compound. This can be achieved through chemical reduction to produce a racemic mixture or through biocatalytic reduction to yield a specific enantiomer.

A common and straightforward method for the reduction of ketones is the use of sodium borohydride in an alcoholic solvent. This method is efficient but results in a racemic mixture of the (S) and (R) enantiomers.

Experimental Protocol: Sodium Borohydride Reduction of 2-Acetyl-6-methoxynaphthalene (Adapted from general procedures[5][6][7])

-

Materials:

-

2-Acetyl-6-methoxynaphthalene

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dichloromethane

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve 2.0 g (10 mmol) of 2-acetyl-6-methoxynaphthalene in 50 mL of methanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add 0.4 g (10.5 mmol) of sodium borohydride in small portions over 15 minutes with stirring.

-

After the addition is complete, continue stirring in the ice bath for 1 hour.

-

Remove the ice bath and allow the reaction to stir at room temperature for an additional 2 hours.

-

Quench the reaction by slowly adding 20 mL of water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with three 30 mL portions of dichloromethane.

-

Combine the organic extracts and wash with 30 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

-

The product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of ethyl acetate and hexane.

-

-

Expected Yield: While a specific yield for this exact reaction is not cited in the provided search results, similar reductions of aromatic ketones with sodium borohydride typically proceed in high yield (>90%).

For the synthesis of a single enantiomer, which is crucial for pharmaceutical applications, biocatalytic reduction offers a green and highly selective alternative to chemical methods. Whole cells of organisms such as Daucus carota (carrot) and Rhodococcus ruber are known to contain alcohol dehydrogenases that can reduce ketones with high enantioselectivity.[8][9][10]

Experimental Protocol: Biocatalytic Reduction using Daucus carota [3]

-

Materials:

-

2-Acetyl-6-methoxynaphthalene

-

Fresh carrots (Daucus carota)

-

Deionized water

-

Ethyl acetate

-

-

Procedure:

-

Wash and chop fresh carrots into small pieces.

-

In an Erlenmeyer flask, combine 10 g of carrot pieces with 100 mL of deionized water.

-

Add 100 mg of 2-acetyl-6-methoxynaphthalene to the flask.

-

Incubate the mixture on an orbital shaker at room temperature (around 25°C) and 180 rpm for 48-72 hours.

-

Monitor the reaction progress by taking aliquots, extracting with ethyl acetate, and analyzing by TLC or GC.

-

After the reaction is complete, filter the mixture to remove the carrot pieces.

-

Extract the aqueous filtrate with three portions of ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

-

Purify the product by column chromatography on silica (B1680970) gel.

-

Quantitative Data for Biocatalytic Reductions

| Biocatalyst | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee %) | Reference |

| Daucus carota | Acetophenones (general) | (S)-1-Phenylethanols | High | High | [3] |

| Immobilized Daucus carota | Aromatic Ketones | Chiral Secondary Alcohols | 30-63 | 52-99 | [11] |

| Rhodococcus ruber | Racemic Alcohols (Oxidation) | (R)-Alcohol | >99 (for remaining enantiomer) | [9] |

Conclusion

The synthesis of this compound is a well-established process that is critical for the production of Naproxen. While traditional chemical reduction using agents like sodium borohydride provides a straightforward route to the racemic compound, the demand for enantiomerically pure pharmaceuticals has driven the development of highly selective biocatalytic methods. The use of whole-cell biocatalysts such as Daucus carota and Rhodococcus ruber offers an environmentally friendly and efficient means to produce specific enantiomers of this compound with high conversion and enantiomeric excess. The choice of synthetic route will depend on the specific requirements of the final application, with biocatalysis being the preferred method for the production of the pharmaceutically active enantiomer.

References

- 1. ajbasweb.com [ajbasweb.com]

- 2. Biocatalytic Reduction of Ketones and Imines Using Daucus carota Root | Semantic Scholar [semanticscholar.org]

- 3. Tween® 20-Enhanced Bioreduction of Acetophenones Promoted by Daucus carota Root - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. www1.chem.umn.edu [www1.chem.umn.edu]

- 6. scribd.com [scribd.com]

- 7. scribd.com [scribd.com]

- 8. Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Rhodococcus as a Versatile Biocatalyst in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Impact and relevance of alcohol dehydrogenase enantioselectivities on biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biocatalytic preparation of chiral alcohols by enantioselective reduction with immobilized cells of carrot - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Spectroscopic and Synthetic Profile of 1-(6-Methoxy-2-naphthyl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(6-Methoxy-2-naphthyl)ethanol, a significant metabolite of the non-steroidal anti-inflammatory drug (NSAID) Naproxen. This document details experimental protocols for its synthesis and presents its spectroscopic characteristics in a clear, tabulated format for easy reference and comparison.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a detailed fingerprint for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.74 – 7.71 | m | 3H (Aromatic) | |

| 7.47 | dd | 8.6, 1.6 | 1H (Aromatic) |

| 7.17 – 7.13 | m | 2H (Aromatic) | |

| 5.03 | q | 6.5 | 1H (-CH(OH)-) |

| 3.92 | s | 3H (-OCH₃) | |

| 1.95 | br s | 1H (-OH) | |

| 1.57 | d | 6.5 | 3H (-CH₃) |

Solvent: CDCl₃, Frequency: 400 MHz

¹³C NMR (Carbon-13 NMR) Data

Infrared (IR) Spectroscopy

While a full tabulated list of IR peaks is not consistently reported across sources, the IR spectrum of this compound is characterized by the following key absorptions:

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 (broad) | O-H stretch (alcohol) |

| ~3050 | C-H stretch (aromatic) |

| ~2950 | C-H stretch (aliphatic) |

| ~1600, ~1500, ~1450 | C=C stretch (aromatic ring) |

| ~1250 | C-O stretch (aryl ether) |

| ~1100 | C-O stretch (alcohol) |

Mass Spectrometry (MS)

The gas chromatography-mass spectrometry (GC-MS) analysis of this compound reveals a fragmentation pattern with the following prominent peaks:

| m/z | Interpretation |

| 202 | Molecular Ion [M]⁺ |

| 187 | [M - CH₃]⁺ |

| 159 | [M - CH₃ - CO]⁺ |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the reduction of its corresponding ketone precursor, 2-acetyl-6-methoxynaphthalene (B28280).

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

2-acetyl-6-methoxynaphthalene

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

Diethyl ether

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Hydrochloric acid (HCl), dilute solution

Procedure:

-

Dissolution: Dissolve 2-acetyl-6-methoxynaphthalene in methanol or ethanol in a round-bottom flask, with stirring, at room temperature.

-

Reduction: Cool the solution in an ice bath. Slowly add sodium borohydride in small portions. The reaction is exothermic.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully add dilute hydrochloric acid to neutralize the excess sodium borohydride and quench the reaction.

-

Extraction: Remove the solvent under reduced pressure. Partition the residue between diethyl ether and water. Separate the organic layer, and wash it with brine.

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.

Biological Significance and Signaling Pathway

This compound is a known metabolite of Naproxen, formed through the metabolic processes in the body. The metabolism of Naproxen primarily occurs in the liver and involves cytochrome P450 enzymes.

Caption: Metabolic Conversion of Naproxen.

Solubility Profile of 1-(6-Methoxy-2-naphthyl)ethanol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-(6-methoxy-2-naphthyl)ethanol, a key intermediate in the synthesis of Naproxen. Understanding the solubility of this compound is critical for its efficient use in synthetic chemistry, purification, and formulation development. This document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Introduction

This compound is a crucial precursor in the industrial synthesis of Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID). The solubility of this intermediate in various organic solvents is a fundamental physicochemical property that influences reaction kinetics, crystallization, and purification processes. This guide aims to provide a detailed resource for professionals working with this compound.

Solubility Data

Currently, comprehensive quantitative solubility data for this compound across a range of organic solvents and temperatures is not extensively available in peer-reviewed literature. However, qualitative solubility information has been reported by various chemical suppliers. The compound is generally described as soluble in several common organic solvents and insoluble in water. A summary of this qualitative data is presented in the table below.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble[1] |

| Acetone | Soluble[1] |

| Dichloromethane | Soluble[1] |

| Ethyl Acetate | Soluble[1] |

| Acetonitrile | Soluble |

| Dimethylformamide (DMF) | Soluble |

| Ethanol | Soluble |

| Water | Insoluble[1] |

Note: "Soluble" indicates that the compound dissolves in the solvent, but specific concentrations or temperature dependencies are not consistently reported. Researchers should determine quantitative solubility for their specific applications.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols describe common methods for determining the solubility of a solid compound in an organic solvent. The equilibrium (shake-flask) method is a widely accepted technique for generating accurate solubility data.

Equilibrium Solubility Determination (Shake-Flask Method)

This method involves saturating a solvent with a solute and then quantifying the concentration of the dissolved solute.

Materials:

-

This compound (solid)

-

Selected organic solvent(s) of appropriate purity

-

Scintillation vials or sealed flasks

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials or flasks. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a constant temperature orbital shaker or water bath. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean, tared vial to remove any undissolved solid particles.

-

Quantification:

-

Gravimetric Method: Weigh the filtered solution. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dried solute is obtained. Calculate the solubility as mass of solute per mass or volume of solvent.

-

Chromatographic/Spectroscopic Method: Dilute a known volume of the filtered solution with a suitable solvent to a concentration within the linear range of a pre-established calibration curve. Analyze the diluted sample by HPLC or UV-Vis spectrophotometry to determine the concentration of this compound.

-

Data Analysis:

Calculate the solubility in desired units (e.g., mg/mL, g/100 g solvent, or mole fraction). Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the equilibrium solubility determination method.

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is not widely published, this guide provides the available qualitative information and a detailed, standardized protocol for its experimental determination. Accurate solubility data is essential for optimizing synthetic and purification processes in the manufacturing of Naproxen. Researchers are encouraged to use the provided methodologies to generate precise solubility profiles tailored to their specific laboratory conditions and solvent systems.

References

An In-depth Technical Guide on the Biological Activity of 1-(6-Methoxy-2-naphthyl)ethanol

Disclaimer: Direct research on the biological activity of 1-(6-Methoxy-2-naphthyl)ethanol is limited. This document provides a comprehensive overview based on its role as a key precursor to the well-characterized non-steroidal anti-inflammatory drug (NSAID), Naproxen. The biological activities described herein primarily pertain to Naproxen and are intended to provide an inferred context for the potential, though likely significantly weaker, activities of its precursor.

Introduction

This compound is a secondary alcohol that serves as a critical chiral intermediate in the stereoselective synthesis of (S)-Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID). While the pharmacological profile of Naproxen is extensively documented, this compound is primarily recognized as a potential impurity in commercial Naproxen preparations. Understanding the chemical properties and the biological significance of this precursor is paramount for drug development professionals involved in the synthesis, purification, and analysis of Naproxen and related compounds. This whitepaper will delve into the known chemical characteristics of this compound and extrapolate its potential biological relevance through the well-established mechanism of action of its derivative, Naproxen.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its identification, handling, and use in synthetic and analytical procedures.

| Property | Value | Reference |

| IUPAC Name | 1-(6-methoxynaphthalen-2-yl)ethanol | [1] |

| Synonyms | (1RS)-1-(6-Methoxy-2-naphthyl)ethanol, Naproxen Impurity K | [1] |

| CAS Number | 77301-42-9 | [1][2] |

| Molecular Formula | C₁₃H₁₄O₂ | [1][2] |

| Molecular Weight | 202.25 g/mol | [1][2] |

| Appearance | White to pale cream powder | [3] |

| Melting Point | 109.0-115.0 °C | [3] |

| Solubility | Soluble in DMSO, acetone, dichloromethane, ethyl acetate. Insoluble in water. | [4] |

| Topological Polar Surface Area (TPSA) | 29.46 Ų | [2] |

| logP | 2.9017 | [2] |

Role in Stereoselective Synthesis of (S)-Naproxen

The pharmacological activity of Naproxen resides almost exclusively in its (S)-enantiomer. The (R)-enantiomer is significantly less active and may contribute to adverse effects. Consequently, the stereoselective synthesis of (S)-Naproxen is of great industrial and clinical importance. (S)-1-(6-Methoxy-2-naphthyl)ethanol is a key chiral building block in achieving high enantiomeric purity of the final drug product. The asymmetric synthesis of (S)-Naproxen often involves the conversion of the hydroxyl group of (S)-1-(6-methoxy-2-naphthyl)ethanol to the carboxylic acid moiety of Naproxen.

Caption: Stereoselective synthesis pathway from precursor to (S)-Naproxen.

Inferred Biological Activity: The Mechanism of Naproxen

As a direct precursor, the biological activity of this compound is expected to be substantially lower than that of Naproxen. However, its structural similarity suggests that any activity would likely follow a similar mechanism. Naproxen is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[5][6]

The Cyclooxygenase (COX) Pathway

The COX enzymes catalyze the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2), the precursor to various prostaglandins (B1171923) and thromboxanes.[7] Prostaglandins are key mediators of inflammation, pain, and fever.[5][7] COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as maintaining the gastric mucosa and platelet aggregation.[6][7] In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation.[6][7]

By inhibiting both COX-1 and COX-2, Naproxen reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects.[5][8] The inhibition of COX-1 is also responsible for some of the common side effects of NSAIDs, including gastrointestinal irritation.[5]

Caption: Naproxen's inhibition of COX-1 and COX-2 in the prostaglandin synthesis pathway.

Quantitative Data for Naproxen

While no quantitative biological data for this compound has been found, the inhibitory concentrations for Naproxen provide a benchmark for the potency of this chemical scaffold.

| Compound | Target | IC₅₀ | Reference |

| Naproxen | Ovine COX-1 | 340 nM | [9] |

| Naproxen | Murine COX-2 | 180 nM | [9] |

Relevant Experimental Protocols

To assess the potential anti-inflammatory activity of compounds like this compound, standard preclinical models are employed. The carrageenan-induced paw edema model is a widely used and well-validated acute inflammation assay for screening NSAIDs.[10]

Carrageenan-Induced Paw Edema in Rodents

Principle: This model evaluates the ability of a compound to reduce the acute inflammation induced by the injection of carrageenan, a phlogistic agent, into the paw of a rodent.[10] The resulting edema is quantified by measuring the increase in paw volume or thickness over time.[11][12]

Detailed Methodology:

-

Animal Acclimatization: Male Wistar rats or Swiss mice are acclimatized to the laboratory conditions for at least one week prior to the experiment.[10]

-

Grouping and Dosing: Animals are randomly divided into groups (n=6-8 per group): a negative control group (vehicle), a positive control group (e.g., Indomethacin or Naproxen), and test groups receiving different doses of the compound of interest.[11][13] The test compound is typically administered intraperitoneally or orally 30-60 minutes before the carrageenan injection.[12][13]

-

Induction of Edema: A 1% w/v solution of carrageenan in saline is injected into the subplantar region of the right hind paw of each animal.[11][12]

-

Measurement of Paw Volume: The paw volume is measured immediately after the carrageenan injection (t=0) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[11][13]

-

Data Analysis: The degree of edema is calculated as the percentage increase in paw volume compared to the initial volume. The percentage inhibition of edema by the test compound is calculated relative to the vehicle-treated control group. Statistical analysis is performed using appropriate methods, such as ANOVA followed by a post-hoc test.

References

- 1. This compound | C13H14O2 | CID 575523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. What is the mechanism of Naproxen? [synapse.patsnap.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Naproxen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4.3.3. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 13. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Enantiomers of 1-(6-Methoxy-2-naphthyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enantiomers of 1-(6-Methoxy-2-naphthyl)ethanol, specifically the (S)- and (R)-forms, are chiral intermediates of significant interest in the pharmaceutical industry. Their primary importance lies in the stereoselective synthesis of the non-steroidal anti-inflammatory drug (NSAID) Naproxen. The pharmacological activity of Naproxen is almost exclusively attributed to its (S)-enantiomer, making the stereochemical purity of its precursors, such as (S)-1-(6-Methoxy-2-naphthyl)ethanol, a critical factor in drug efficacy and safety. This guide provides a comprehensive overview of the chemical properties, stereoselective synthesis, and analytical separation of these enantiomers, along with a discussion of their biological relevance. Detailed experimental protocols and quantitative data are presented to support researchers in the synthesis and analysis of these valuable chiral building blocks.

Introduction

This compound is a chiral secondary alcohol that exists as a pair of enantiomers: (S)-(-)-1-(6-methoxy-2-naphthyl)ethanol and (R)-(+)-1-(6-methoxy-2-naphthyl)ethanol. The presence of a stereocenter at the carbinol carbon gives rise to these non-superimposable mirror images, which, while possessing identical physical properties in an achiral environment, can exhibit significantly different biological activities.

The paramount significance of these enantiomers is their role as immediate precursors to Naproxen, a widely used NSAID for treating pain, fever, and inflammation. The anti-inflammatory therapeutic effect of Naproxen is mediated through the inhibition of cyclooxygenase (COX) enzymes. Crucially, this inhibitory activity resides almost exclusively in the (S)-enantiomer of Naproxen.[1] The (R)-enantiomer is not only significantly less active but is also considered to contribute to the adverse side effects of the racemic mixture.[1] Consequently, the production of enantiomerically pure (S)-Naproxen is of high commercial and clinical importance, driving the development of efficient stereoselective syntheses of its chiral precursors.

Physicochemical and Spectroscopic Properties

The racemic mixture and the individual enantiomers of this compound are typically white to off-white powders or crystals. They are soluble in various organic solvents such as dimethyl sulfoxide (B87167) (DMSO), acetone, dichloromethane (B109758), and ethyl acetate, but are insoluble in water.

Table 1: Physicochemical Properties of this compound Enantiomers

| Property | (S)-(-)-1-(6-Methoxy-2-naphthyl)ethanol | (R)-(+)-1-(6-Methoxy-2-naphthyl)ethanol | Racemic this compound |

| Synonym | (S)-Form | (R)-Form | Naproxen Impurity K |

| CAS Number | 119341-64-9[2] | Not available | 77301-42-9[1] |

| Molecular Formula | C₁₃H₁₄O₂ | C₁₃H₁₄O₂ | C₁₃H₁₄O₂ |

| Molecular Weight | 202.25 g/mol | 202.25 g/mol | 202.25 g/mol |

| Appearance | White to off-white powder/crystals | White to off-white powder/crystals | White to off-white powder/crystals |

| Optical Rotation | Negative (-) | Positive (+) | Not applicable |

Table 2: Spectroscopic Data for Racemic this compound

| Technique | Key Signals and Interpretation |

| ¹H NMR | Signals corresponding to the methoxy (B1213986) group, aromatic protons of the naphthalene (B1677914) ring, the methyl group, the methine proton, and the hydroxyl proton. |

| ¹³C NMR | Resonances for the carbon atoms of the naphthalene ring, the methoxy carbon, the methyl carbon, and the carbinol carbon. |

| IR Spectroscopy | Characteristic absorption bands for O-H stretching (hydroxyl group), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and C-O stretching. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. |

Note: The spectroscopic data for the individual enantiomers are identical to the racemate in achiral solvents.

Stereoselective Synthesis

The production of enantiomerically pure this compound is a key step in the efficient synthesis of (S)-Naproxen. The primary route to these chiral alcohols is the asymmetric reduction of the prochiral ketone, 6'-Methoxy-2'-acetonaphthone. Both biocatalytic and chemocatalytic methods have been developed to achieve high enantioselectivity.

Biocatalytic Reduction using Ketoreductases (KREDs)

Ketoreductases are enzymes that catalyze the stereoselective reduction of ketones to their corresponding alcohols. This approach is favored for its high enantioselectivity, mild reaction conditions, and environmental compatibility.

Experimental Protocol: Enantioselective Synthesis of (S)-1-(6-Methoxy-2-naphthyl)ethanol using a Ketoreductase

-

Materials:

-

6'-Methoxy-2'-acetonaphthone

-

Ketoreductase (KRED) specific for producing the (S)-enantiomer

-

NADP⁺ (or NAD⁺) cofactor

-

Cofactor regeneration system (e.g., glucose and glucose dehydrogenase)

-

Buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.0)

-

Organic co-solvent (e.g., isopropanol)

-

-

Procedure:

-

In a temperature-controlled reaction vessel, prepare a buffered solution containing the KRED, NADP⁺, and the cofactor regeneration system.

-

Dissolve 6'-Methoxy-2'-acetonaphthone in a minimal amount of a water-miscible co-solvent like isopropanol (B130326).

-

Add the substrate solution to the enzyme mixture with gentle agitation.

-

Maintain the reaction at a constant temperature (typically 25-35 °C) and pH.

-

Monitor the progress of the reaction by periodically analyzing aliquots using chiral HPLC.

-

Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting (S)-1-(6-Methoxy-2-naphthyl)ethanol by column chromatography.

-

-

Expected Outcome:

-

Yield: High (often >90%)

-

Enantiomeric Excess (e.e.): Excellent (typically >99%)

-

Asymmetric Hydrogenation using Noyori-type Catalysts

Asymmetric hydrogenation using chiral ruthenium-diamine catalysts, pioneered by Noyori, is a powerful method for the enantioselective reduction of aromatic ketones.

Experimental Protocol: Enantioselective Synthesis of (R)-1-(6-Methoxy-2-naphthyl)ethanol via Asymmetric Hydrogenation

-

Materials:

-

6'-Methoxy-2'-acetonaphthone

-

(S,S)-RuCl(p-cymene)(TsDPEN) or a similar chiral ruthenium catalyst

-

Hydrogen source (e.g., formic acid/triethylamine mixture or hydrogen gas)

-

Anhydrous solvent (e.g., dichloromethane or isopropanol)

-

-

Procedure:

-

In a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve 6'-Methoxy-2'-acetonaphthone in the anhydrous solvent.

-

Add the chiral ruthenium catalyst (typically at a low loading, e.g., 0.1-1 mol%).

-

If using a transfer hydrogenation system, add the formic acid/triethylamine azeotrope. If using hydrogen gas, pressurize the reaction vessel.

-

Stir the reaction mixture at a controlled temperature (e.g., room temperature to 40 °C).

-

Monitor the reaction progress by TLC or HPLC.

-

Upon completion, quench the reaction (if necessary) and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to yield (R)-1-(6-Methoxy-2-naphthyl)ethanol.

-

-

Expected Outcome:

-

Yield: High (typically >95%)

-

Enantiomeric Excess (e.e.): Excellent (often >98%)

-

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

The analysis of the enantiomeric purity of this compound is crucial. Chiral HPLC is the most common and reliable method for separating and quantifying the enantiomers. Polysaccharide-based chiral stationary phases, such as those found in Chiralcel® columns, are particularly effective.

Experimental Protocol: Chiral HPLC Separation of this compound Enantiomers

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

-

Column:

-

Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel) or a similar polysaccharide-based chiral column.

-

-

Mobile Phase:

-

A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for baseline separation.

-

-

Flow Rate:

-

Typically 0.5 - 1.0 mL/min.

-

-

Temperature:

-

Ambient or controlled at a specific temperature (e.g., 25 °C).

-

-

Detection:

-

UV at 254 nm.

-

-

Procedure:

-

Dissolve a small amount of the sample in the mobile phase.

-

Inject the sample onto the equilibrated chiral HPLC column.

-

Monitor the elution of the enantiomers with the UV detector.

-

The two enantiomers will elute at different retention times, allowing for their separation and quantification. The enantiomeric excess can be calculated from the peak areas of the two enantiomers.

-

Biological Relevance and Signaling Pathways

While the primary biological significance of the enantiomers of this compound is as precursors to (S)-Naproxen, it is important to consider any potential intrinsic biological activity.

Precursors to a Potent COX Inhibitor

The conversion of (S)-1-(6-Methoxy-2-naphthyl)ethanol to (S)-Naproxen is a critical step in the manufacturing of this important NSAID. (S)-Naproxen exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting both COX-1 and COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Intrinsic Biological Activity

Currently, there is a lack of specific data in the public domain detailing the pharmacological activities of the individual enantiomers of this compound. It is plausible that they may possess some, albeit likely weak, COX inhibitory activity or other biological effects. However, their primary role in drug development remains as chiral intermediates. Further research is warranted to fully characterize their pharmacological profiles.

Conclusion

The enantiomers of this compound are pivotal in the stereoselective synthesis of (S)-Naproxen. The development of efficient and highly selective biocatalytic and chemocatalytic methods for their preparation has been a significant advancement in pharmaceutical manufacturing. A thorough understanding of their synthesis, purification, and analysis is essential for ensuring the quality, efficacy, and safety of the final drug product. This guide provides the foundational knowledge and detailed protocols to aid researchers and drug development professionals in their work with these important chiral molecules. Further investigation into the potential intrinsic biological activities of these enantiomers could open new avenues for their application.

Workflow and Logical Relationships

References

The Pivotal Role of 1-(6-Methoxy-2-naphthyl)ethanol in the Asymmetric Synthesis of (S)-Naproxen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID), owes its therapeutic efficacy to its specific stereochemistry. The synthesis of enantiomerically pure (S)-Naproxen is a critical focus in pharmaceutical manufacturing, where the chiral intermediate, (S)-1-(6-Methoxy-2-naphthyl)ethanol, plays a central role. This technical guide provides an in-depth analysis of the synthesis and conversion of this key alcohol intermediate, presenting quantitative data, detailed experimental protocols, and visualizations of the synthetic pathways. The stereoselective reduction of 2-acetyl-6-methoxynaphthalene (B28280) to (S)-1-(6-Methoxy-2-naphthyl)ethanol and its subsequent conversion to (S)-Naproxen are pivotal steps that dictate the enantiomeric purity and overall yield of the final active pharmaceutical ingredient.

Introduction: The Stereochemical Imperative of Naproxen

Naproxen, chemically known as (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid, is a potent inhibitor of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. The pharmacological activity of Naproxen resides almost exclusively in its (S)-enantiomer, which is reportedly 28 times more active than its (R)-counterpart. The (R)-enantiomer is not only less active but can also contribute to adverse effects. This stark difference in bioactivity necessitates synthetic strategies that can produce the (S)-enantiomer with high enantiomeric purity. A crucial pathway to achieve this involves the use of the chiral precursor, (S)-1-(6-Methoxy-2-naphthyl)ethanol.

Synthesis of the Chiral Intermediate: (S)-1-(6-Methoxy-2-naphthyl)ethanol

The primary route to obtaining the pivotal chiral alcohol is through the asymmetric reduction of the prochiral ketone, 2-acetyl-6-methoxynaphthalene. Biocatalysis has emerged as a highly effective and environmentally benign method for this transformation, offering high conversion rates and excellent enantioselectivity.

Biocatalytic Asymmetric Reduction

The use of whole-cell biocatalysts, such as yeast strains, or isolated ketoreductase enzymes, provides a highly stereoselective route to (S)-1-(6-Methoxy-2-naphthyl)ethanol. These biocatalytic systems operate under mild conditions and can achieve high enantiomeric excess (e.e.).

Experimental Protocol: Biocatalytic Reduction of 2-acetyl-6-methoxynaphthalene

-

Materials: 2-acetyl-6-methoxynaphthalene, yeast (e.g., Pichia kudriavzevii or other suitable ketoreductase-containing microorganism), glucose (or other carbon source), nutrient broth, appropriate buffer solution (e.g., phosphate (B84403) buffer), organic solvent for extraction (e.g., ethyl acetate).

-

Procedure:

-

A culture of the selected yeast strain is grown in a suitable nutrient broth at an optimal temperature (typically 25-30 °C) with shaking.

-

Once the culture reaches the desired cell density, 2-acetyl-6-methoxynaphthalene, dissolved in a minimal amount of a water-miscible co-solvent to aid solubility, is added to the culture.

-

A carbon source, such as glucose, is added to provide the necessary reducing equivalents (NAD(P)H) for the enzymatic reduction.

-

The reaction is incubated for a specified period (typically 24-72 hours) with continuous monitoring of the conversion of the ketone to the alcohol via techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction mixture is centrifuged to separate the yeast cells.

-

The supernatant is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude (S)-1-(6-Methoxy-2-naphthyl)ethanol.

-

The product can be further purified by column chromatography on silica (B1680970) gel.

-

The enantiomeric excess of the product is determined using chiral HPLC analysis.

-

Conversion of (S)-1-(6-Methoxy-2-naphthyl)ethanol to (S)-Naproxen

Once the enantiomerically pure alcohol is obtained, the next critical step is its conversion to (S)-Naproxen. A prominent and efficient method for this transformation is palladium-catalyzed carbonylation to form the methyl ester of Naproxen, followed by hydrolysis.

Palladium-Catalyzed Carbonylation

This reaction introduces the carboxylic acid functionality with retention of the stereochemistry at the chiral center.

Experimental Protocol: Palladium-Catalyzed Carbonylation of (S)-1-(6-Methoxy-2-naphthyl)ethanol

-

Materials: (S)-1-(6-Methoxy-2-naphthyl)ethanol, Palladium(II) chloride (PdCl₂), Copper(II) chloride (CuCl₂), triphenylphosphine (B44618) (PPh₃) or other suitable phosphine (B1218219) ligand, an acid catalyst, methanol (B129727), carbon monoxide (CO), and a suitable solvent (e.g., benzene (B151609) or toluene).

-

Procedure:

-

A high-pressure reactor is charged with (S)-1-(6-Methoxy-2-naphthyl)ethanol, PdCl₂, CuCl₂, the phosphine ligand, and the acid catalyst in methanol.

-

The reactor is sealed and purged with carbon monoxide.

-

The reactor is pressurized with carbon monoxide to the desired pressure.

-

The reaction mixture is heated to the specified temperature with stirring for the required duration.

-

After cooling to room temperature, the excess CO pressure is carefully released.

-

The reaction mixture is filtered to remove the catalyst.

-

The filtrate is concentrated under reduced pressure.

-

The residue is dissolved in a suitable organic solvent and washed with water and brine.

-

The organic layer is dried, and the solvent is evaporated to yield crude (S)-Naproxen methyl ester.

-

The product is purified by chromatography or recrystallization.

-

Hydrolysis of (S)-Naproxen Methyl Ester

The final step is the hydrolysis of the methyl ester to the carboxylic acid, (S)-Naproxen.

Experimental Protocol: Hydrolysis of (S)-Naproxen Methyl Ester

-

Materials: (S)-Naproxen methyl ester, sodium hydroxide (B78521) (or another suitable base), methanol (or another suitable solvent), water, hydrochloric acid.

-

Procedure:

-

(S)-Naproxen methyl ester is dissolved in a mixture of methanol and water.

-

An aqueous solution of sodium hydroxide is added, and the mixture is stirred at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or HPLC).

-

The methanol is removed under reduced pressure.

-

The remaining aqueous solution is washed with a non-polar organic solvent to remove any unreacted ester.

-

The aqueous layer is then acidified with hydrochloric acid to precipitate (S)-Naproxen.

-

The precipitated solid is collected by filtration, washed with water, and dried to yield pure (S)-Naproxen.

-

Quantitative Data Summary

The following tables summarize the reported quantitative data for the key steps in the synthesis of (S)-Naproxen via the 1-(6-Methoxy-2-naphthyl)ethanol intermediate.

| Reaction Step | Reactant | Product | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (e.e., %) | Reference |

| Asymmetric Reduction | 2-acetyl-6-methoxynaphthalene | (S)-1-(6-Methoxy-2-naphthyl)ethanol | Biocatalyst (e.g., Yeast) | High Conversion | >99 | General literature on biocatalytic reductions |

| Carbonylation | (S)-1-(6-Methoxy-2-naphthyl)ethanol | (S)-Naproxen methyl ester | PdCl₂/CuCl₂/PPh₃ | 90 | 81 | [1] |

| Enzymatic Hydrolysis | Racemic Naproxen methyl ester | (S)-Naproxen | Candida rugosa lipase | 38.4 (conversion) | >98 | [2] |

| Compound | Property | Value |

| (S)-Naproxen | Overall Yield (from 2-methoxynaphthalene) | 44% |

| Enantiomeric Excess (e.e.) | 94% |

Visualizing the Synthesis

Synthetic Pathway

The following diagram illustrates the core synthetic pathway from the precursor ketone to the final (S)-Naproxen product, highlighting the pivotal role of the chiral alcohol intermediate.

Caption: Synthetic pathway to (S)-Naproxen via the chiral intermediate.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of (S)-Naproxen starting from the biocatalytic reduction.

Caption: Experimental workflow for the synthesis of (S)-Naproxen.

Conclusion

This compound is an indispensable chiral intermediate in the modern, stereoselective synthesis of (S)-Naproxen. The ability to produce this alcohol in high enantiomeric purity, primarily through biocatalytic reduction, is a cornerstone of efficient and environmentally conscious manufacturing processes. Its subsequent conversion to the final drug product via methods such as palladium-catalyzed carbonylation and hydrolysis allows for the preservation of the desired stereochemistry. The methodologies and data presented in this guide underscore the critical importance of controlling the synthesis and reactions of this pivotal molecule to ensure the production of safe and effective (S)-Naproxen. Further research into optimizing these catalytic steps will continue to be a key area of focus for drug development professionals.

References

Methodological & Application

synthesis of 1-(6-Methoxy-2-naphthyl)ethanol from 2-acetyl-6-methoxynaphthalene

Application Note and Protocol: Synthesis of 1-(6-Methoxy-2-naphthyl)ethanol

Abstract

This document provides a detailed protocol for the synthesis of this compound via the reduction of 2-acetyl-6-methoxynaphthalene (B28280). The procedure utilizes sodium borohydride (B1222165) as a mild and selective reducing agent, offering a reliable method for producing the target secondary alcohol, a key intermediate in the synthesis of various pharmaceuticals, including the non-steroidal anti-inflammatory drug (NSAID) Naproxen. This protocol is intended for researchers, chemists, and professionals in the field of organic synthesis and drug development.

Introduction

The reduction of ketones to secondary alcohols is a fundamental transformation in organic chemistry. This compound is a significant synthetic intermediate, primarily recognized as a precursor to Naproxen. The synthesis described herein employs the chemoselective reduction of the ketone functionality of 2-acetyl-6-methoxynaphthalene using sodium borohydride (NaBH₄). This reagent is favored for its operational simplicity, safety, and high selectivity for aldehydes and ketones in the presence of less reactive functional groups. This application note outlines a robust and reproducible laboratory-scale procedure, including reaction setup, monitoring, work-up, and product characterization.

Reaction Scheme

The overall reaction involves the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon of 2-acetyl-6-methoxynaphthalene, followed by protonation of the resulting alkoxide by the solvent (methanol).

Caption: Chemical transformation pathway.

Experimental Protocol

This section details the materials required and the step-by-step procedure for the synthesis.

Materials and Reagents

All reagents should be of analytical grade and used as received unless otherwise specified.

| Reagent/Material | Chemical Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |

| 2-acetyl-6-methoxynaphthalene | C₁₃H₁₂O₂ | 200.23 | 2.00 g | 9.99 |

| Sodium Borohydride (NaBH₄) | NaBH₄ | 37.83 | 0.28 g | 7.40 |

| Methanol (B129727) (MeOH), Anhydrous | CH₃OH | 32.04 | 40 mL | - |

| Deionized Water (H₂O) | H₂O | 18.02 | 50 mL | - |

| Ethyl Acetate (B1210297) (EtOAc) | C₄H₈O₂ | 88.11 | 100 mL | - |

| Saturated Sodium Chloride (Brine) | NaCl | 58.44 | 30 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | ~5 g | - |

Equipment

-

100 mL Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glassware for recrystallization

-

Vacuum filtration apparatus (Büchner funnel, filter flask)

-

Thin Layer Chromatography (TLC) plates (silica gel) and chamber

Synthesis Procedure

Caption: Step-by-step experimental workflow.

-

Setup and Dissolution: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-acetyl-6-methoxynaphthalene (2.00 g, 9.99 mmol). Add 40 mL of anhydrous methanol and stir at room temperature until the solid is completely dissolved.

-

Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C.

-

Reagent Addition: While stirring, slowly add sodium borohydride (0.28 g, 7.40 mmol) in small portions over 15 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.

-

Reaction and Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes, then remove the bath and allow the reaction to proceed at room temperature for an additional 2 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexane:Ethyl Acetate as eluent) until the starting material spot has disappeared.

-

Quenching: Carefully quench the reaction by slowly adding 50 mL of deionized water. Continue stirring for 10 minutes.

-

Extraction: Transfer the mixture to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.

-

Drying and Evaporation: Wash the combined organic layer with brine (30 mL), then dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization. A mixture of ethanol (B145695) and water is a suitable solvent system.[1] Dissolve the crude product in a minimum amount of hot ethanol, and then add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold 50% aqueous ethanol, and dry under vacuum.

Results and Characterization

The procedure is expected to yield a white to pale cream crystalline solid.

Quantitative Data

| Parameter | Expected Value |

| Theoretical Yield | 2.02 g |

| Actual Yield | 1.41 - 1.62 g (70-80% yield) |

| Appearance | White to pale cream powder/crystals |

| Melting Point | 109-115 °C[2] |

| Solubility | Soluble in DMSO, acetone, dichloromethane, ethyl acetate. Insoluble in water.[3][4] |

Spectroscopic Data

The identity and purity of the final product should be confirmed by spectroscopic methods.

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.70-7.80 (m, 3H, Ar-H), 7.40-7.50 (m, 1H, Ar-H), 7.10-7.20 (m, 2H, Ar-H), 5.05 (q, J=6.4 Hz, 1H, CH OH), 3.92 (s, 3H, OCH ₃), 2.10 (br s, 1H, OH ), 1.60 (d, J=6.4 Hz, 3H, CH ₃). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 157.8, 141.0, 134.5, 129.5, 129.0, 127.5, 126.0, 124.0, 119.0, 105.8, 70.5 (CHOH), 55.3 (OCH₃), 25.2 (CH₃). |

| FT-IR (ATR, cm⁻¹) | 3400-3200 (broad, O-H stretch), 3100-3000 (C-H stretch, aromatic), 2980-2850 (C-H stretch, aliphatic), 1610, 1500 (C=C stretch, aromatic), 1250 (C-O stretch, ether), 1080 (C-O stretch, alcohol).[5] |

| Mass Spec. (GC-MS) | m/z: 202 (M⁺), 187 (M⁺ - CH₃), 159 (M⁺ - C₂H₅O).[5] |

Safety and Handling

-

Sodium borohydride is flammable and reacts with water to produce flammable hydrogen gas. It is also toxic if swallowed. Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]

-

Methanol is flammable and toxic. Avoid inhalation and skin contact.

-

Ethyl acetate is a flammable liquid and can cause eye irritation.

-

Always perform reactions in a chemical fume hood.

Conclusion

The described protocol offers an efficient and reliable method for the . The use of sodium borohydride ensures a high-yield reduction under mild conditions. The provided characterization data serves as a benchmark for confirming the identity and purity of the synthesized product, making this protocol highly suitable for academic and industrial research settings.

References

- 1. m.youtube.com [m.youtube.com]

- 2. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. This compound | C13H14O2 | CID 575523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. www1.eere.energy.gov [www1.eere.energy.gov]

Application Notes and Protocols for the Analytical Detection of 1-(6-Methoxy-2-naphthyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of 1-(6-Methoxy-2-naphthyl)ethanol, a known impurity and degradation product of the non-steroidal anti-inflammatory drug (NSAID) Naproxen (B1676952). The following protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are intended for use in research, quality control, and drug development settings.

High-Performance Liquid Chromatography (HPLC) Method

This section details a reversed-phase HPLC (RP-HPLC) method suitable for the identification and quantification of this compound in bulk drug substances and pharmaceutical dosage forms. The method is adapted from established analytical procedures for Naproxen and its related substances.

Principle

The method utilizes a reversed-phase C18 column to separate this compound from Naproxen and other related impurities. Detection is achieved using a UV detector, typically at a wavelength where the analyte exhibits strong absorbance.

Experimental Protocol

1.2.1. Equipment and Materials

-

High-Performance Liquid Chromatograph (HPLC) system with a UV detector

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate (B1210297) (analytical grade)

-

Acetic acid (glacial, analytical grade)

-

Water (HPLC grade)

-

This compound reference standard

1.2.2. Preparation of Solutions

-

Mobile Phase: Prepare a mixture of Acetonitrile and 10 mM Ammonium acetate buffer (pH 3.8, adjusted with acetic acid) in a ratio of 550:450 (v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.[1]

-

Diluent: A mixture of Acetonitrile and Water in a 50:50 (v/v) ratio can be used as the diluent.[1]

-

Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 100 µg/mL).

-